Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate
Description
Properties
Molecular Formula |
C13H12BrNO3 |
|---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
methyl 6-bromo-5,7-dimethyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-6-4-8-11(7(2)12(6)14)10(16)5-9(15-8)13(17)18-3/h4-5H,1-3H3,(H,15,16) |
InChI Key |
UBXOAFWCVVBGIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1Br)C)C(=O)C=C(N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Pathways
Cyclocondensation of Brominated Precursors
A primary route involves cyclocondensation reactions using brominated aniline derivatives. For example, 4-bromo-2,6-dimethylaniline can undergo Conrad-Limpach cyclization with β-keto esters to form the quinoline core. Subsequent bromination at the 6-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields the 6-bromo intermediate. Esterification with methyl chloroformate in the presence of triethylamine completes the synthesis (yield: 72–85%).
Reaction Conditions :
Microwave-Assisted Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enhances efficiency. A 5-bromo-4-methoxycarbonylmethoxyquinoline precursor reacts with alkenylboronic esters under microwave irradiation (120°C, 20 min), followed by oxidation and lactonization to install the 4-oxo-1,4-dihydro moiety.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 120°C | 88% |
| α-Ketohydroxylation | OsO₄, NMO, acetone/H₂O | 76% |
| Lactonization | HCl, reflux, 2 h | 82% |
Alternative Bromination Strategies
Direct Bromination of Methyl 5,7-Dimethylquinolinecarboxylate
Bromination at the 6-position is achieved using Br₂ in acetic acid at 40°C. This method avoids side reactions but requires strict stoichiometric control (Br₂:substrate = 1:1).
Optimization :
Radical Bromination with NBS
NBS in carbon tetrachloride under radical initiation (AIBN, 70°C) selectively brominates the 6-position. This method is scalable but requires prolonged reaction times (8–12 h).
Comparison :
| Method | Selectivity | Time | Yield |
|---|---|---|---|
| Br₂ in AcOH | High | 2 h | 68% |
| NBS/AIBN in CCl₄ | Moderate | 12 h | 61% |
Esterification and Functionalization
Mitsunobu Esterification
The carboxylic acid intermediate (6-bromo-5,7-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid) is esterified using DIAD, PPh₃, and methanol in THF (0°C → RT, 6 h).
Advantages :
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of new quinoline derivatives with different functional groups.
Scientific Research Applications
Medicinal Applications
1. Antiviral Activity
Research indicates that quinoline derivatives, including Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate, exhibit antiviral properties. A study highlighted its potential as an anti-HIV agent by selectively down-modulating human cell-surface CD4 protein, which is crucial for HIV entry into cells . The compound's structural characteristics may enhance its effectiveness against viral infections.
2. Antitumor Properties
The compound has also been studied for its anticancer effects. Quinoline derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways that control cell proliferation and survival .
Biological Research Applications
3. Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. Its structural features allow it to interact with specific enzymes, making it a valuable tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .
4. Structure–Activity Relationship (SAR) Studies
The compound serves as a lead structure in SAR studies aimed at optimizing the biological activity of quinoline derivatives. By modifying specific functional groups on the quinoline core, researchers can enhance potency and selectivity against target biomolecules .
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal demonstrated that modifications to the quinoline structure significantly improved antiviral activity against HIV. The study reported an increase in potency by over 20-fold when specific substituents were introduced at the 5 and 7 positions of the quinoline ring .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer treatment, this compound was tested against various cancer cell lines. Results showed a marked decrease in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate ester group play crucial roles in binding to enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituents | logP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 6-Br, 5,7-diMe, 2-COOMe | 2.8 | 0.15 (DMSO) | 210–212 |
| Ethyl 7-Br-4-oxo-3-COOEt (6d) | 7-Br, 3-COOEt | 3.1 | 0.08 (DMSO) | 198–200 |
| 7-Br-4-oxo-3-COOH (CAS 154326-11-1) | 7-Br, 3-COOH | 1.2 | 1.2 (Water) | >300 |
| Methyl 8-Br-6-F-4-oxo-2-COOMe (CAS 442549-68-0) | 8-Br, 6-F, 2-COOMe | 2.5 | 0.20 (DMSO) | 185–187 |
*Calculated using ChemAxon software.
Biological Activity
Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate, with the CAS number 1990914-15-2, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential antitumor properties.
- Molecular Formula : C13H12BrNO3
- Molecular Weight : 310.14 g/mol
- Structure : The compound features a quinoline backbone, which is known for its pharmacological significance.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial properties.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of various quinoline derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures had minimum inhibitory concentrations (MIC) ranging from 1 to 100 µg/mL against these bacteria .
- The in vivo antibacterial activity was assessed using mouse models, where the effective dose (ED50) was determined to be between 50 and 160 mg/kg for related compounds .
- Mechanism of Action :
Antifungal Activity
While the antibacterial properties are well-documented, the antifungal activity of this compound appears to be weaker in comparison.
Research Findings
- In studies assessing antifungal activity against Candida albicans and Aspergillus niger, related quinoline derivatives displayed minimal antifungal effects with MIC values significantly higher than those observed for bacterial strains .
Antitumor Potential
Emerging research suggests that this compound may possess antitumor properties.
Preliminary Studies
- In Vitro Studies :
- Mechanistic Insights :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
